molecular formula C14H23N3O2 B2704955 2-[[1-(2-Methoxyethyl)piperidin-3-yl]methoxy]-5-methylpyrimidine CAS No. 2379984-86-6

2-[[1-(2-Methoxyethyl)piperidin-3-yl]methoxy]-5-methylpyrimidine

Cat. No. B2704955
M. Wt: 265.357
InChI Key: LLSCYVCUXCNKIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[1-(2-Methoxyethyl)piperidin-3-yl]methoxy]-5-methylpyrimidine, commonly known as MRS2179, is a selective antagonist of the P2Y1 receptor. P2Y1 receptors are G protein-coupled receptors that are activated by the nucleotides ATP and ADP. These receptors play a crucial role in various physiological processes such as platelet aggregation, vasoconstriction, and neurotransmission. MRS2179 has been widely used in scientific research to understand the role of P2Y1 receptors in different biological processes.

Mechanism Of Action

MRS2179 selectively binds to and blocks the P2Y1 receptor, preventing the activation of downstream signaling pathways. This results in the inhibition of various physiological processes such as platelet aggregation, vasoconstriction, and neurotransmission.

Biochemical And Physiological Effects

MRS2179 has been shown to inhibit platelet aggregation and thrombus formation, making it a potential therapeutic agent for the treatment of thrombotic disorders. It has also been shown to reduce blood pressure and vascular tone, suggesting its potential use in the treatment of hypertension. Additionally, MRS2179 has been shown to modulate neurotransmitter release and synaptic plasticity, indicating its potential use in the treatment of neurological disorders.

Advantages And Limitations For Lab Experiments

One of the major advantages of using MRS2179 in scientific research is its selectivity for the P2Y1 receptor. This allows researchers to specifically investigate the role of this receptor in different biological processes. However, one limitation of using MRS2179 is its potential off-target effects on other receptors or enzymes. Therefore, it is important to carefully design experiments and use appropriate controls to ensure the specificity of MRS2179.

Future Directions

There are several future directions for the use of MRS2179 in scientific research. One potential direction is the development of MRS2179-based therapeutics for the treatment of thrombotic disorders, hypertension, and neurological disorders. Additionally, further research is needed to understand the precise role of P2Y1 receptors in different biological processes and the potential for targeting these receptors for therapeutic purposes.

Synthesis Methods

The synthesis of MRS2179 involves the reaction of 5-methylpyrimidine-2,4-diamine with 3-(2-methoxyethyl)-1-(piperidin-3-yl)methanone in the presence of a base such as sodium hydride. The reaction yields MRS2179 in high purity and yield.

Scientific Research Applications

MRS2179 has been used in various scientific research studies to investigate the role of P2Y1 receptors in different biological processes. For example, MRS2179 has been used to study the effect of P2Y1 receptor antagonism on platelet aggregation and thrombosis. It has also been used to investigate the role of P2Y1 receptors in the regulation of vascular tone and blood pressure. Additionally, MRS2179 has been used to study the role of P2Y1 receptors in neurotransmission and synaptic plasticity.

properties

IUPAC Name

2-[[1-(2-methoxyethyl)piperidin-3-yl]methoxy]-5-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2/c1-12-8-15-14(16-9-12)19-11-13-4-3-5-17(10-13)6-7-18-2/h8-9,13H,3-7,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSCYVCUXCNKIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OCC2CCCN(C2)CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(2-Methoxyethyl)piperidin-3-yl]methoxy}-5-methylpyrimidine

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